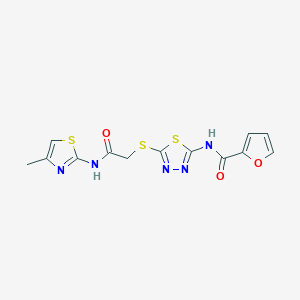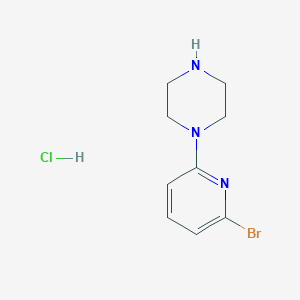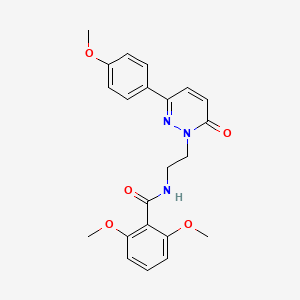![molecular formula C6H8ClN3O2 B2581021 acetato de metilo 2-[4-(clorometil)-1H-1,2,3-triazol-1-il] CAS No. 1387563-28-1](/img/structure/B2581021.png)
acetato de metilo 2-[4-(clorometil)-1H-1,2,3-triazol-1-il]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Aplicaciones Científicas De Investigación
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It serves as a tool for studying the biological activity of triazole derivatives and their interactions with various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-(chloromethyl)-1H-1,2,3-triazole, which is then reacted with methyl acetate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of catalysts to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a triazole derivative with an azide group.
Mecanismo De Acción
The mechanism of action of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[4-(methyl)-1H-1,2,3-triazol-1-yl]acetate
Uniqueness
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the chloromethyl group, which provides specific reactivity that can be exploited in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
IUPAC Name |
methyl 2-[4-(chloromethyl)triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-6(11)4-10-3-5(2-7)8-9-10/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKLLJKTFIJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387563-28-1 |
Source


|
| Record name | methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
![ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2580944.png)



![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)

![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)
![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)


